molecular formula C9H8N2S B372910 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 154384-01-7

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B372910
CAS No.: 154384-01-7
M. Wt: 176.24g/mol
InChI Key: JPCVQCHARWIKEH-UHFFFAOYSA-N
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Description

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a sulfur atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a sulfur-containing reagent, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopentapyridine core with a sulfanyl group and a carbonitrile functionality, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its derivatives have been investigated for:

  • Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antibacterial properties against various strains of bacteria, making them potential candidates for new antibiotics.
  • Anticancer Properties : Research has demonstrated that compounds related to this structure can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its ability to participate in various reactions allows chemists to create diverse chemical entities:

  • Synthesis of Heterocycles : The presence of nitrogen and sulfur atoms makes it an excellent precursor for synthesizing other heterocyclic compounds.
  • Functionalization Reactions : The carbonitrile group can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it useful in electronic applications.
  • Nanocomposites : The compound's structural attributes allow it to be used in the development of nanocomposite materials with improved mechanical and thermal properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial efficacy. Results indicated that specific modifications to the carbonitrile group significantly increased activity against Gram-positive bacteria.

Case Study 2: Synthesis of Heterocycles

Research documented in Synthetic Communications explored the use of this compound as a precursor in synthesizing novel heterocycles. The study highlighted the ease of functionalization at the nitrogen atom, leading to a variety of biologically active compounds.

Case Study 3: Development of Conductive Polymers

An investigation published in Advanced Materials demonstrated how incorporating this compound into polymer matrices improved their conductivity. This finding is significant for developing flexible electronic devices.

Mechanism of Action

The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The sulfur atom and nitrile group can participate in binding interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
  • 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Uniqueness

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of a sulfur atom and a nitrile group within a cyclopenta[b]pyridine framework. This structure imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.

Biological Activity

2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS: 154384-01-7) is a heterocyclic compound characterized by its unique structure that includes a sulfur atom and a nitrile group within a cyclopenta[b]pyridine framework. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C9H8N2SC_9H_8N_2S, with a molecular weight of approximately 176.24 g/mol. The compound features a sulfur atom which can participate in various chemical reactions, enhancing its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of suitable nitriles with sulfur-containing reagents, followed by cyclization to yield the desired heterocyclic structure .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfur atom and the nitrile group can facilitate binding interactions with proteins and enzymes, potentially modulating their activity. This interaction is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess similar activities .

Anti-inflammatory Properties

Recent studies have evaluated the anti-inflammatory effects of related compounds. For example, cyclopentadthieno[2,3-b]pyridines have demonstrated anti-inflammatory activity in vitro. This suggests that this compound may also exhibit such properties due to structural similarities .

Cytotoxic Effects

In vitro studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells highlights its potential as an anticancer agent. Molecular docking studies have suggested that it may inhibit specific proteins involved in cell proliferation .

Case Studies

  • Molecular Docking Study : A study involving molecular docking simulations identified potential binding sites for this compound on target proteins associated with cancer progression. This study emphasized the compound's capability to act as a mitotic kinesin inhibitor .
  • Cytotoxicity Assay : In a cytotoxicity assay against HT-29 colorectal cancer cells, derivatives of this compound showed IC50 values comparable to established anticancer drugs. This indicates promising potential for further development as an anticancer therapeutic agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduced inflammation markers
CytotoxicityInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, and what intermediates are critical?

  • Methodology : Synthesis involves cyclocondensation of thiol-containing precursors with nitrile-functionalized cyclopentane derivatives. A two-step protocol is common:

Step 1 : React cyclopentanone with a thiourea derivative under acidic conditions to form the thioether intermediate.

Step 2 : Introduce the pyridine ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids .

  • Key intermediates : Thioether-linked cyclopentane precursors (e.g., 2-mercaptocyclopentanone) and nitrile-substituted pyridine derivatives.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • Analytical workflow :

  • NMR : 1H/13C NMR resolves diastereotopic protons in the cyclopentane ring and confirms nitrile integration.
  • HRMS : Validates molecular formula (C9H8N2S, MW 176.24 g/mol).
  • HPLC-UV : Purity assessment at 254 nm with C18 reverse-phase columns .

Q. What are its primary applications in medicinal chemistry?

  • Applications : Acts as a scaffold for kinase inhibitors (e.g., EGFR, JAK2) due to its fused bicyclic system. The carbonitrile group enables functionalization via nucleophilic addition for SAR studies .

Advanced Research Questions

Q. How does the sulfanyl group influence electronic properties and reactivity?

  • Mechanistic insight : Computational (DFT) studies show the sulfanyl group withdraws electron density, polarizing the pyridine ring and directing electrophilic substitution to the 4-position. Experimental data confirm enhanced regioselectivity in cross-coupling reactions (e.g., 78% yield with Pd/XPhos) .
  • Table: Reactivity under varying catalysts :

CatalystSolventReaction Yield (%)
Pd(OAc)₂/XPhosToluene78
CuI/1,10-phenDMF65

Q. What strategies mitigate hydrolysis of the carbonitrile group under alkaline conditions?

  • Optimization :

  • pH control : Buffering reactions at pH 6–7 (phosphate/acetate) reduces hydrolysis.
  • Lyophilization : Storage under inert atmosphere (N₂/Ar) prevents moisture-induced degradation .

Q. How can computational modeling predict binding affinity to biological targets?

  • Protocol :

Docking : AutoDock Vina screens derivatives against target proteins (e.g., EGFR).

MD simulations : AMBER assesses stability of ligand-protein complexes.

Pharmacophore mapping : Highlights sulfanyl and carbonitrile groups as critical for H-bonding and π-π stacking .

Properties

IUPAC Name

2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVQCHARWIKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=S)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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